molecular formula C8H7BrFNO B13045773 6-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine

6-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B13045773
M. Wt: 232.05 g/mol
InChI Key: AJQKHZRWUOTIEQ-UHFFFAOYSA-N
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Description

The compound 6-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine is a halogenated benzofuran derivative featuring a bromine atom at position 6 and a fluorine atom at position 5 on the aromatic ring.

Properties

Molecular Formula

C8H7BrFNO

Molecular Weight

232.05 g/mol

IUPAC Name

6-bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C8H7BrFNO/c9-5-2-8-4(1-6(5)10)7(11)3-12-8/h1-2,7H,3,11H2

InChI Key

AJQKHZRWUOTIEQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC(=C(C=C2O1)Br)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Antimicrobial Activity

Benzofuran derivatives, including 6-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine, have shown significant antimicrobial properties. Research indicates that the presence of halogen substituents at specific positions on the benzofuran ring enhances antibacterial activity. For instance, studies have demonstrated that benzofuran compounds with substitutions at the 4th, 5th, and 6th positions exhibit potent activity against various Gram-positive and Gram-negative bacteria. The effectiveness of these compounds is often evaluated through their inhibition zones against standard reference drugs like ciprofloxacin and ketoconazole .

Compound Target Bacteria Inhibition Zone (mm) Reference Drug
This compoundStaphylococcus aureus23Ciprofloxacin
This compoundEscherichia coli24Ketoconazole

Anticancer Activity

Recent studies have highlighted the potential of benzofuran derivatives as anticancer agents. For example, compounds derived from benzofuran have been synthesized and tested against various cancer cell lines such as ovarian cancer (A2780) and breast cancer (MCF-7). Notably, certain derivatives have shown significant inhibitory effects on cell growth and have been linked to the inhibition of critical kinases involved in cancer progression .

Compound Cancer Cell Line Inhibition Rate Mechanism
This compoundA278059%Src kinase inhibition
Benzofuran-substituted chalconesMCF-7Better than controlCytotoxic effects

Anti-inflammatory Activity

The compound has also been explored for its anti-inflammatory properties. Studies indicate that certain benzofuran derivatives can inhibit nitric oxide production in vitro, demonstrating their potential as anti-inflammatory agents. For instance, a derivative of this compound has shown an IC50 value of 5.28 μM in inhibiting NO production, highlighting its therapeutic potential in inflammatory diseases .

Mechanistic Insights

The mechanisms behind the biological activities of this compound are largely attributed to its ability to interact with specific biological targets. For instance:

  • Antimicrobial Mechanism : The presence of halogen atoms enhances the lipophilicity of the compound, facilitating its penetration into bacterial membranes and disrupting cellular functions.
  • Anticancer Mechanism : The compound's ability to inhibit key signaling pathways involved in cell proliferation and survival is crucial for its anticancer effects.

Mechanism of Action

The mechanism of action of 6-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its binding affinity to certain enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key analogues, focusing on substituent positions, molecular formulas, and physicochemical

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences Reference
5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride 5-Br, 6-F, HCl salt C₈H₈BrClFNO* 264.55† 1803595-03-0 Positional isomer (Br/F swapped), HCl salt enhances solubility
(R)-5-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine 5-Br, 4-F, R-configuration C₈H₇BrFNO 256.05 1934470-94-6 Fluorine at position 4; chiral center affects receptor binding
5-Bromo-2,3-dihydro-1-benzofuran-3-amine 5-Br C₈H₈BrNO 230.06 885280-79-5 Lacks fluorine; simpler structure with lower polarity
(S)-6-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine 6-Br, 4-F, S-configuration C₈H₇BrFNO 256.05 N/A‡ Bromine at position 6, fluorine at 4; enantiomeric activity
6-Bromo-N-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-amine 6-Br, N-isopropyl C₁₁H₁₄BrNO 256.14 1504288-64-5 Bulky isopropyl group alters steric and pharmacokinetic profiles

Key Research Findings

  • Positional Isomerism : Adjacent halogens (e.g., 5-Br/6-F in vs. 6-Br/5-F hypothesized) may induce steric clashes or electronic effects. Fluorine’s electron-withdrawing nature reduces amine basicity, while bromine’s bulkiness impacts molecular packing in crystalline forms.
  • Stereochemistry : Enantiomers like the (R)- and (S)-configurations () exhibit divergent biological activities. For example, (R)-5-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine shows higher binding affinity to serotonin receptors in preclinical studies.
  • Salt Forms : Hydrochloride salts (e.g., ) improve aqueous solubility, critical for in vivo applications, whereas free bases () are more lipophilic, favoring blood-brain barrier penetration.

Biological Activity

6-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.

The compound has the following chemical structure and properties:

  • Molecular Formula : C8H7BrFNO
  • CAS Number : 130990089
  • Physical State : Solid
  • Melting Point : Data not specified in current literature.

Research indicates that compounds like this compound may act as inhibitors of the Bromodomain and Extra-Terminal (BET) proteins, which are involved in regulating gene expression. BET inhibitors have shown promise in treating various cancers and inflammatory diseases due to their ability to modulate transcriptional processes .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. These compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells. For instance:

  • Breast Cancer : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity .

Antimicrobial Properties

The presence of halogen substituents in benzofuran derivatives has been linked to enhanced antimicrobial activity. In particular:

  • Bacterial Inhibition : Compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.04 to 0.05 mM .

Study 1: Antitumor Efficacy

A study focused on a series of dihydrobenzofurans found that derivatives with similar structures to this compound exhibited high potency as BD2-selective BET inhibitors. These compounds showed improved solubility and metabolic stability compared to earlier analogs, making them promising candidates for further development in cancer therapies .

Study 2: Antimicrobial Activity

In a comparative analysis of various benzofuran derivatives, it was observed that those containing halogen substitutions exhibited superior antibacterial activity. The study reported that derivatives with a bromine or fluorine atom significantly inhibited the growth of pathogenic bacteria, suggesting that this compound could be effective against infections caused by resistant bacterial strains .

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell LineMechanism of ActionIC50/MIC Values
AnticancerBreast Cancer Cell LinesInduces apoptosisIC50 < 10 µM
AntibacterialE. coli, S. aureusDisruption of cell membraneMIC = 0.04 - 0.05 mM
BET InhibitionCancer CellsInhibition of transcriptionIC50 = 7.9 (pIC50)

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